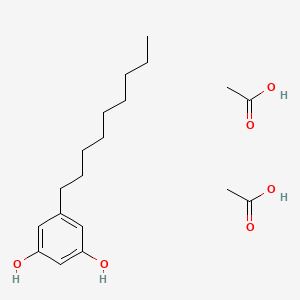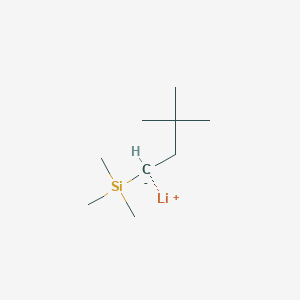![molecular formula C16H15BrN2O3 B14588766 Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- CAS No. 61381-94-0](/img/structure/B14588766.png)
Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group and a bromophenoxy group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The 3-bromophenol is then acetylated using acetic anhydride to form 3-bromo-4-acetylaminophenol.
Coupling Reaction: The final step involves the coupling of 3-bromo-4-acetylaminophenol with 4-aminophenylacetamide under appropriate reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides of the acetylamino group.
Reduction: Conversion of the bromophenoxy group to a phenoxy group.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of acetamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart specific chemical properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- Acetamide, N-(4-nitrophenyl)-
Comparison:
- Acetamide, N-(4-aminophenyl)-: This compound lacks the bromophenoxy group, making it less hydrophobic and potentially less effective in binding to hydrophobic pockets of enzymes.
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: The presence of a sulfonyl group in this compound can enhance its solubility in water, but may reduce its ability to interact with hydrophobic targets.
- Acetamide, N-(4-nitrophenyl)-: The nitro group in this compound can participate in redox reactions, making it more reactive compared to the bromophenoxy derivative.
The unique combination of the acetylamino and bromophenoxy groups in Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- imparts distinct chemical properties that make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61381-94-0 |
|---|---|
Formule moléculaire |
C16H15BrN2O3 |
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
N-[4-(4-acetamido-3-bromophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-12-3-5-13(6-4-12)22-14-7-8-16(15(17)9-14)19-11(2)21/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
GITAKUXHFNAXBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


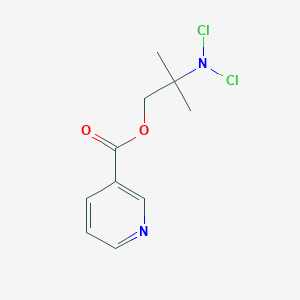
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
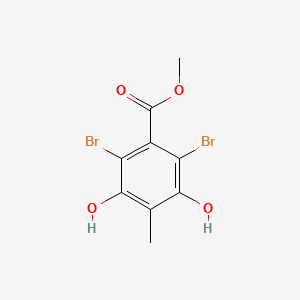

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
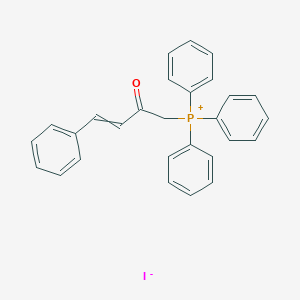
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
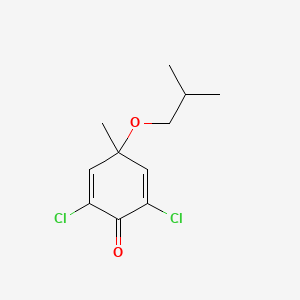
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
